molecular formula C13H12AsLiO B14609954 Lithium (diphenylarsoryl)methanide CAS No. 61024-99-5

Lithium (diphenylarsoryl)methanide

Cat. No.: B14609954
CAS No.: 61024-99-5
M. Wt: 266.1 g/mol
InChI Key: ULBYQMBYDJDUFB-UHFFFAOYSA-N
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Description

Lithium (diphenylarsoryl)methanide is an organometallic compound that features lithium bonded to a methanide group, which is further bonded to a diphenylarsoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium (diphenylarsoryl)methanide typically involves the reaction of diphenylarsoryl chloride with a lithium methanide precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the reactive intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous materials involved.

Chemical Reactions Analysis

Types of Reactions: Lithium (diphenylarsoryl)methanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic-containing oxides.

    Reduction: It can be reduced to form simpler arsenic-containing compounds.

    Substitution: The methanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction could produce simpler arsenic compounds.

Scientific Research Applications

Lithium (diphenylarsoryl)methanide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.

    Biology: The compound’s potential biological activity is being explored, although specific applications are still under investigation.

    Medicine: Research is ongoing to determine if this compound has any therapeutic potential, particularly in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism by which lithium (diphenylarsoryl)methanide exerts its effects involves the interaction of the lithium ion with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, potentially leading to changes in cellular processes. The diphenylarsoryl group may also interact with specific molecular pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • Lithium (diphenylphosphoryl)methanide
  • Lithium (diphenylstiboryl)methanide
  • Lithium (diphenylbismuthyl)methanide

Comparison: Lithium (diphenylarsoryl)methanide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs

Properties

CAS No.

61024-99-5

Molecular Formula

C13H12AsLiO

Molecular Weight

266.1 g/mol

IUPAC Name

lithium;[methanidyl(phenyl)arsoryl]benzene

InChI

InChI=1S/C13H12AsO.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1

InChI Key

ULBYQMBYDJDUFB-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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